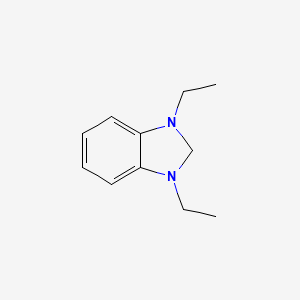
1H-Benzimidazole, 1,3-diethyl-2,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 1,3-diethyl-2,3-dihydro-: is an organic compound with the molecular formula C11H16N2 . It is a derivative of benzimidazole, characterized by the presence of two ethyl groups at the 1 and 3 positions and a dihydro structure at the 2 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole, 1,3-diethyl-2,3-dihydro- can be synthesized through the chemical modification of benzimidazole. The process involves the reaction of benzimidazole with ethylating agents under controlled conditions . The reaction typically requires a solvent such as ethanol or toluene and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of 1H-Benzimidazole, 1,3-diethyl-2,3-dihydro- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. It involves the use of industrial-grade solvents and catalysts, along with precise control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole, 1,3-diethyl-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
1H-Benzimidazole, 1,3-diethyl-2,3-dihydro- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 1,3-diethyl-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its dihydro structure allows it to interact with different molecular sites, leading to diverse biological effects .
Comparison with Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: This compound has similar structural features but with methyl groups instead of ethyl groups.
2-Methylbenzimidazole: Another derivative of benzimidazole with a methyl group at the 2 position.
Uniqueness: 1H-Benzimidazole, 1,3-diethyl-2,3-dihydro- is unique due to its specific substitution pattern and dihydro structure, which confer distinct chemical and biological properties. Its ethyl groups and dihydro configuration make it a valuable compound for various applications, distinguishing it from other benzimidazole derivatives .
Properties
CAS No. |
193482-69-8 |
|---|---|
Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
1,3-diethyl-2H-benzimidazole |
InChI |
InChI=1S/C11H16N2/c1-3-12-9-13(4-2)11-8-6-5-7-10(11)12/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
CYHVDCMBRUBZSS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CN(C2=CC=CC=C21)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate](/img/structure/B12578273.png)
![3-Pentanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)-](/img/structure/B12578274.png)
![N-(3-Chloro-2-methylphenyl)-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12578279.png)
![4-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzene-1-sulfonyl}phenol](/img/structure/B12578284.png)
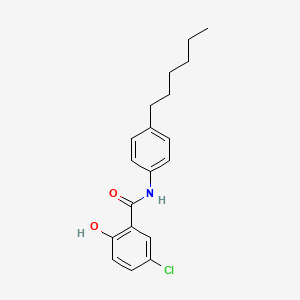
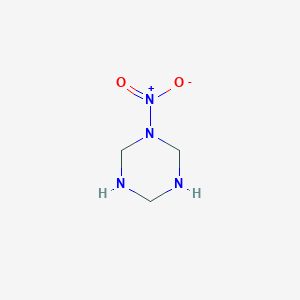
![2,4-dihydroxy-N-[(4-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B12578304.png)
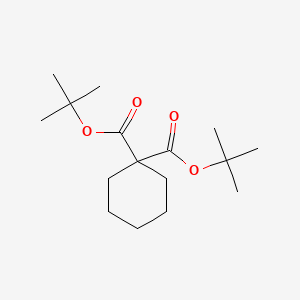
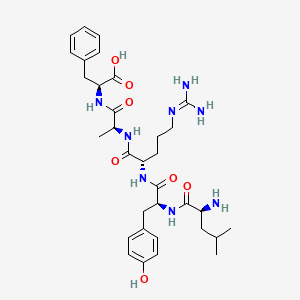
![4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]](/img/structure/B12578317.png)
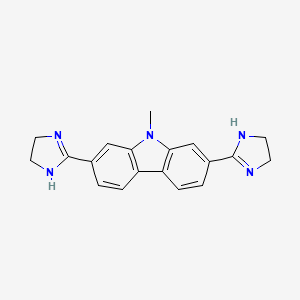
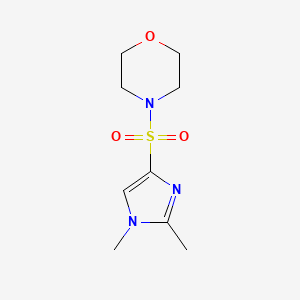
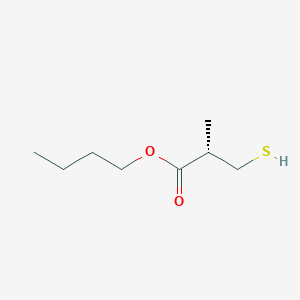
![5-Amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid](/img/structure/B12578349.png)
